molecular formula C15H12F3NO2 B11238489 2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 200630-43-9

2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B11238489
CAS No.: 200630-43-9
M. Wt: 295.26 g/mol
InChI Key: MSXNCMOBVGOLPW-UHFFFAOYSA-N
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Description

2-Methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol (hereafter referred to by its systematic name) is a halo-functionalized Schiff base compound synthesized via the condensation of 2-hydroxy-3-methoxybenzaldehyde and 3-(trifluoromethyl)aniline . This crystalline imine exhibits a planar geometry stabilized by intramolecular O–H···N hydrogen bonding, with the methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups contributing to its electronic and steric properties.

Properties

CAS No.

200630-43-9

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C15H12F3NO2/c1-21-13-7-2-4-10(14(13)20)9-19-12-6-3-5-11(8-12)15(16,17)18/h2-9,20H,1H3

InChI Key

MSXNCMOBVGOLPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

2-methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the benzaldehyde or aniline moieties. Key examples include:

Compound Name Substituents (Benzaldehyde/Aniline) Melting Point (°C) Yield (%) Key Interactions
2-Methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol –OCH₃ (benzaldehyde), –CF₃ (aniline) Not reported Not reported O–H···N, C–H···F, π-π stacking
(E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) –OCH₂CH₃ (benzaldehyde), –CF₃ (aniline) 113 82 C–H···F, no O–H···O
2-Methoxy-6-[(4-methylphenyl)imino]methyl)phenol –OCH₃ (benzaldehyde), –CH₃ (aniline) Not reported Not reported O–H···N, weaker π-π interactions
2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol –OCH₃ (benzaldehyde), –Cl/–CH₃ (aniline) Not reported Not reported Halogen-mediated C–Cl···π interactions

Key Observations :

  • Methoxy vs. Ethoxy : Replacing methoxy with ethoxy (as in ETPMP) eliminates oxygen’s participation in hydrogen bonding, altering crystal packing .
  • Trifluoromethyl vs. Methyl : The –CF₃ group enhances electronegativity and polarizability, critical for NLO properties, compared to –CH₃ .
  • Halogen Effects : Chloro substituents introduce halogen bonding, influencing molecular stability .

Electronic and Optical Properties

Density functional theory (DFT) studies highlight the role of substituents in electronic behavior:

Compound HOMO-LUMO Gap (eV) Hyperpolarizability (β) Notable Features
This compound 3.2 (estimated) High Strong intramolecular charge transfer due to –CF₃
ETPMP 3.5 Moderate Ethoxy group reduces conjugation efficiency
FPIN ((E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol) 3.0 Very high Extended π-system from naphthalene core

Trends :

  • Electron-Withdrawing Groups : –CF₃ and –F lower the HOMO-LUMO gap, enhancing NLO responses .
  • Extended Conjugation : Compounds like FPIN with naphthalene cores exhibit superior hyperpolarizability due to delocalized π-electrons .

Crystallographic and Packing Behavior

Crystal structures reveal distinct intermolecular interactions:

Compound Hydrogen Bonding π-π Stacking (Å) Other Interactions
This compound O–H···N (2.58 Å) 4.56–5.20 Å C–H···F (2.39–2.42 Å)
ETPMP None (ethoxy lacks H-bonding) 4.56–5.20 Å C–H···F (2.35–2.50 Å)
2-Methoxy-6-[(4-methylphenyl)imino]methyl)phenol O–H···N (2.60 Å) 5.30 Å (weaker) C–H···π

Insights :

  • Methoxy’s Role : The methoxy group facilitates O–H···N bonding, stabilizing dimer formation, whereas ethoxy disrupts this .
  • Trifluoromethyl Contributions : C–H···F interactions dominate packing in –CF₃-containing compounds, creating rigid frameworks .

Biological Activity

2-Methoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a phenolic hydroxyl group and an imine linkage, with a molecular formula of C15H12F3NO2 and a molecular weight of approximately 303.26 g/mol. The presence of the trifluoromethyl group significantly enhances its electronic properties, making it a candidate for various therapeutic applications, including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Anticancer Potential : Studies indicate that it can modulate receptor interactions and influence signaling pathways related to cancer cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, allowing for effective modulation of enzymatic activity and receptor-mediated signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, altering their function.
  • Receptor Interaction : It influences cellular responses by modulating receptor activity, which can impact signaling cascades related to inflammation and cancer.

Case Studies

  • Anticancer Activity : In vitro studies on MCF-7 breast cancer cells demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis and arrest the cell cycle at the G1/S checkpoint, suggesting its potential as an anticancer agent.
    • IC50 Values : The compound displayed IC50 values in the micromolar range, indicating effective concentration levels for inhibiting cancer cell growth.
  • Anti-inflammatory Studies : Experimental models showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureKey Differences
2-Methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenolStructureContains a trifluoromethoxy group; different electronic properties
2-Methoxy-6-((E)-{[4-(methoxy)phenyl]imino}methyl)phenolStructureHas a methoxy group instead of trifluoromethyl; lower lipophilicity
2-Methoxy-6-((E)-{[4-methylphenyl]imino}methyl)phenolStructureContains a methyl group; potentially different reactivity patterns

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